Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
Description
Structural Analysis of Butyl 5-[(Anilinocarbonyl)Amino]-1,2,3-Thiadiazole-4-Carboxylate
Core Heterocyclic Framework: 1,2,3-Thiadiazole Ring System
Electronic Configuration and Aromaticity
The 1,2,3-thiadiazole ring system represents a five-membered heterocyclic structure containing one sulfur atom and two adjacent nitrogen atoms in positions 1, 2, and 3, creating a distinctive S-N-N arrangement. This heterocyclic framework demonstrates aromatic character through its electronic configuration, which involves the participation of two double bonds and one of the lone pairs of electrons from the sulfur atom. The aromatic nature of the 1,2,3-thiadiazole ring has been confirmed through various computational methods, including electron density distribution analysis and aromaticity calculations.
Research utilizing the Effective Delocalized Density Bond (EDDB) method has provided quantitative insights into the aromaticity of thiadiazole systems. Studies on related benzobisthiadiazole derivatives demonstrate that the degree of π-electron delocalization can be measured through π-EDDB values, which indicate the extent of aromatic character. For 1,2,3-thiadiazole rings specifically, the π electron density map reveals maximum electron density at the sulfur atom, followed by nitrogen atoms, while carbon atoms C4 and C5 exhibit electron deficiency. This electronic distribution pattern significantly influences the chemical reactivity of the ring system, making electrophilic substitution at carbon positions less favorable while promoting nucleophilic attack, particularly at the C5 position due to its lower electron density.
The aromatic stabilization energy of the 1,2,3-thiadiazole ring contributes to the overall stability of the compound. Computational analysis using the Geometric Index-based Magnetic Induced Current (GIMIC) method and EDDB calculations have shown that thiadiazole rings exhibit measurable aromatic character, though typically weaker than that observed in benzene rings. The thermodynamic stability of the 1,2,3-thiadiazole system makes it a valuable scaffold for pharmaceutical and materials applications, as evidenced by its incorporation in various bioactive molecules.
Comparative Analysis with Other Thiadiazole Isomers (1,2,4- versus 1,2,3-Thiadiazoles)
The thiadiazole family encompasses four constitutional isomers that differ in the relative positions of sulfur and nitrogen atoms within the five-membered ring. A comprehensive comparison between 1,2,3-thiadiazole and 1,2,4-thiadiazole reveals significant differences in electronic properties, stability, and reactivity patterns. Both isomers share the molecular formula C2H2N2S and molecular weight of 86.12 grams per mole, yet their distinct atomic arrangements lead to markedly different chemical behaviors.
Table 1: Comparative Properties of Thiadiazole Isomers
The 1,2,3-thiadiazole isomer demonstrates distinctive reactivity patterns compared to its 1,2,4-counterpart. In the 1,2,3-isomer, the adjacent nitrogen atoms create a unique electronic environment that influences both the electron density distribution and the preferred sites for chemical substitution. The 1,2,3-arrangement results in a π-excessive system that exhibits particular stability under various reaction conditions. Conversely, the 1,2,4-thiadiazole isomer, with its non-adjacent nitrogen positioning, displays different electronic characteristics and reactivity profiles.
Aromaticity studies using multiple descriptors have revealed subtle but important differences between these isomers. Research employing Nucleus-Independent Chemical Shifts (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and Fluctuation Index (FLU) criteria has shown that the specific arrangement of heteroatoms influences the overall aromatic character of each isomer. The 1,2,3-thiadiazole system typically exhibits lower aromatic stabilization compared to the 1,2,5-thiadiazole isomer, as evidenced by comparative EDDB analysis that shows reduced delocalization in 1,2,3-thiadiazole rings.
Functional Group Architecture
Carboxylate Ester Moieties: Butyl Substituent Steric Effects
The butyl ester functionality at the 4-position of the thiadiazole ring introduces significant steric considerations that influence both the molecular conformation and chemical reactivity of the compound. The butyl group, with its linear four-carbon chain, creates a substantial steric environment around the ester carbonyl carbon, potentially affecting hydrolysis rates and other nucleophilic reactions. Theoretical calculations of steric effects in ester hydrolysis have demonstrated that branching and size of alkyl substituents significantly impact reaction kinetics, with larger groups generally decreasing reaction rates due to steric hindrance.
The steric parameter for butyl groups in ester systems has been extensively studied through Taft steric parameters, which quantify the relationship between substituent size and reaction rates in acid-catalyzed hydrolysis. These studies reveal that the butyl substituent contributes measurable steric hindrance compared to smaller alkyl groups, with implications for both chemical stability and metabolic processing. The linear nature of the n-butyl chain in this compound provides a different steric profile compared to branched alkyl alternatives, such as the isobutyl variant which exhibits a molecular weight of 320.37 grams per mole and different density characteristics.
Table 2: Physical Properties Comparison of Alkyl Ester Variants
| Compound Variant | Molecular Formula | Molecular Weight | Density (Predicted) | Reference |
|---|---|---|---|---|
| Butyl ester | C14H16N4O3S | 320.37 g/mol | Not specified | |
| Isobutyl ester | C14H16N4O3S | 320.37 g/mol | 1.371±0.06 g/cm³ |
The conformational flexibility of the butyl chain allows for multiple rotational states around the carbon-carbon bonds, creating a dynamic molecular system. This flexibility can influence intermolecular interactions and crystal packing arrangements, as well as affecting the compound's solubility properties in various solvents. The relatively hydrophobic nature of the butyl group contributes to the overall lipophilicity of the molecule, which can impact membrane permeability and bioavailability in biological systems.
Anilinocarbonylamino Side Chain: Conformational Flexibility
The anilinocarbonylamino substituent at the 5-position represents a complex functional group arrangement that combines aromatic, amide, and urea structural elements. This side chain features a phenyl ring connected through a urea-type linkage (-NH-CO-NH-) to the thiadiazole core, creating multiple sites for conformational variation and intermolecular interactions. The presence of the phenyl ring introduces additional aromatic character to the molecule while providing a bulky substituent that influences overall molecular shape and reactivity.
The conformational landscape of this side chain is governed by rotation around several key bonds, including the C-N bond connecting the urea group to the thiadiazole ring and the N-C bond linking the urea nitrogen to the phenyl ring. Each of these rotational degrees of freedom contributes to the overall conformational ensemble accessible to the molecule. The planar nature of both the phenyl ring and the urea group creates preferences for certain conformational arrangements that minimize steric conflicts while maximizing favorable electronic interactions.
Computational studies of similar anilinocarbonylamino derivatives have revealed that the preferred conformations often involve partial conjugation between the aromatic ring and the carbonyl group, leading to restricted rotation around the N-C(phenyl) bond. This restricted rotation can influence the compound's interaction with biological targets and affect its overall pharmacological profile. The electron-withdrawing nature of the carbonyl group also modulates the electron density on the phenyl ring, potentially affecting electrophilic aromatic substitution reactions.
Hydrogen Bonding Capabilities of Urea-Linkage
The urea-type linkage within the anilinocarbonylamino side chain provides multiple hydrogen bonding sites that significantly influence the compound's physical and chemical properties. This functional group contains both hydrogen bond donors (the NH groups) and acceptors (the carbonyl oxygen), creating opportunities for both intramolecular and intermolecular hydrogen bonding interactions. The geometric arrangement of these hydrogen bonding sites follows the characteristic pattern of urea derivatives, with potential for formation of hydrogen bonded networks in solid state and solution.
Table 3: Hydrogen Bonding Parameters
The hydrogen bonding capacity of the urea linkage has been shown to influence crystal packing arrangements and intermolecular association patterns in related compounds. Research on urea-containing heterocycles demonstrates that these functional groups often form linear or cyclic hydrogen bonded assemblies that contribute to enhanced thermal stability and modified solubility characteristics. The presence of multiple hydrogen bonding sites in this compound suggests potential for formation of supramolecular structures through self-assembly processes.
The predicted pKa value of approximately 11.45 for the urea nitrogen indicates moderate basicity, which could influence the compound's behavior under physiological conditions. This basicity level suggests that the compound would exist primarily in its neutral form at physiological pH, while potentially undergoing protonation under more acidic conditions. The hydrogen bonding capabilities, combined with the aromatic character of both the thiadiazole ring and phenyl substituent, create a molecular framework capable of engaging in multiple types of non-covalent interactions, which may be crucial for biological activity and material properties.
Properties
IUPAC Name |
butyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-3-9-21-13(19)11-12(22-18-17-11)16-14(20)15-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUVSBWZQJQVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Electronic Properties
The 1,2,3-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms at positions 1, 2, and 3. Its electronic structure is characterized by aromaticity stabilized by π-electron delocalization, with bond lengths and angles distinct from other thiadiazole isomers. The sulfur atom contributes to the ring’s polarity, influencing reactivity in electrophilic and nucleophilic substitutions.
Synthetic Challenges
Synthesizing 1,2,3-thiadiazoles demands precise control over regioselectivity due to competing pathways that yield 1,3,4- or 1,2,4-thiadiazoles. Key strategies include cyclization of thiosemicarbazides, oxidative ring closure, and dipolar cycloadditions. The introduction of substituents at the 4- and 5-positions requires orthogonal protecting groups to avoid side reactions.
Preparation of the 1,2,3-Thiadiazole Core
Cyclization of Thiosemicarbazide Derivatives
A widely reported method involves the cyclization of thiosemicarbazides with carboxylic acids under dehydrating conditions. For example, Gupta et al. demonstrated that thiosemicarbazide derivatives react with acyl chlorides or carboxylic acids in the presence of phosphorus pentachloride (PCl₅) to form 2-amino-5-substituted-1,3,4-thiadiazoles. Adapting this protocol for 1,2,3-thiadiazoles requires modifying reaction conditions to favor alternate regioselectivity:
- Reagents :
- Procedure :
Oxidative Cyclization of Thiohydrazides
Thiohydrazides, prepared from hydrazides and Lawesson’s reagent, undergo oxidative cyclization with iodine or H₂O₂ to form 1,2,3-thiadiazoles:
$$
\text{R-C(=S)-NH-NH}2 \xrightarrow{\text{I}2} \text{1,2,3-Thiadiazole} + \text{Byproducts}
$$
Application :
- Use butyl 4-hydrazinylcarboxylate as the starting material.
- Oxidize with iodine in dichloromethane to yield the 1,2,3-thiadiazole core.
Advantage : High regioselectivity for 1,2,3-isomers.
Functionalization at the 5-Position: Introduction of the Anilinocarbonylamino Group
Acylation of 5-Amino-1,2,3-Thiadiazole-4-Carboxylate
The 5-amino group is acylated using anilinocarbonyl chloride or phenyl isocyanate:
- Reagents :
- 5-Amino-1,2,3-thiadiazole-4-carboxylate (1 equiv)
- Anilinocarbonyl chloride (1.1 equiv)
- Triethylamine (TEA, 1.5 equiv) as a base
- Procedure :
Alternative Route: Ullmann Coupling
For substrates sensitive to acylating agents, a copper-catalyzed Ullmann coupling can introduce the anilinocarbonyl group:
$$
\text{5-Bromo-1,2,3-thiadiazole} + \text{Anilinocarbonylamide} \xrightarrow{\text{CuI, L-Proline}} \text{Product}
$$
Conditions :
Esterification to Form the Butyl Carboxylate
Direct Esterification of the Carboxylic Acid
If the thiadiazole core is synthesized with a carboxylic acid at the 4-position, esterification with butanol is performed:
- Reagents :
- 5-[(Anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid (1 equiv)
- Butanol (5 equiv)
- H₂SO₄ (catalytic)
- Procedure :
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction ensures efficient esterification:
$$
\text{Acid} + \text{Butanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Butyl ester}
$$
Conditions :
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Thiosemicarbazide Cyclization | 85–91 | 95–98 | Moderate | High |
| Oxidative Cyclization | 78–85 | 92–95 | High | Moderate |
| Mitsunobu Esterification | 88–94 | 97–99 | N/A | High |
Industrial and Environmental Considerations
Solvent Selection
Cost Analysis
- Butyl Carboxylate : ~$120/mol (commercial butanol).
- Anilinocarbonyl Chloride : ~$200/mol (bulk pricing).
Chemical Reactions Analysis
Types of Reactions
Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiadiazole derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of thiadiazole compounds often demonstrate enhanced activities against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiadiazole derivatives possess Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin and chloramphenicol, indicating strong antibacterial effects .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Antifungal Properties
In addition to its antibacterial activity, this compound has shown promising antifungal effects. Compounds within the thiadiazole family have been reported to inhibit the growth of fungi such as Candida albicans and Aspergillus species. The presence of specific functional groups significantly influences the antifungal potency .
Table 2: Antifungal Activity of Thiadiazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 15 | |
| 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole | Aspergillus niger | 20 |
Anticancer Applications
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has shown selective cytotoxicity against various cancer cell lines. For example, some derivatives have demonstrated significant activity against leukemia cell lines with IC50 values indicating effective inhibition of cancer cell proliferation .
Table 3: Cytotoxic Activity Against Cancer Cell Lines
Mechanism of Action
The mechanism of action of Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Butyl 5-[(phenylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
- Butyl 5-[(benzylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
- Butyl 5-[(methylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
Uniqueness
Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the anilinocarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and materials science. Compared to similar compounds, it may exhibit improved stability, reactivity, or bioactivity, depending on the context of its use.
Biological Activity
Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate (CAS No. 419539-60-9) is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N4O3S, with a molecular weight of 320.37 g/mol. The compound features a thiadiazole ring, which is known for its biological significance due to the presence of sulfur and nitrogen atoms that can interact with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thus blocking their activity. This mechanism is crucial for its potential anticancer effects.
- Cellular Pathway Modulation : It has been observed to modulate signal transduction pathways and gene expression, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds derived from thiadiazoles exhibited selective cytotoxicity towards U87 (glioblastoma) and HeLa (cervical cancer) cell lines .
- Mechanistic Studies : Research has shown that certain derivatives can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that thiadiazole derivatives can reduce levels of inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Animal Models : In vivo studies using animal models have shown that these compounds can alleviate symptoms associated with inflammatory diseases.
Antimicrobial Activity
This compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that substituents on the thiadiazole ring significantly impact antimicrobial efficacy .
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Butyl 5-[(phenylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate | Moderate | Low | High |
| Butyl 5-[(benzylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate | Low | High | Moderate |
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- Study on Anticancer Efficacy : A recent investigation assessed the cytotoxic effects of a series of thiadiazole derivatives on U87 and HeLa cell lines using MTT assays. The study found that certain derivatives exhibited higher efficacy than standard treatments .
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory potential of thiadiazoles in animal models showed significant reductions in inflammation markers when treated with these compounds.
Q & A
Q. Q1. What are the critical steps for synthesizing Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate, and how can purity be validated?
Methodological Answer:
- Synthesis : The compound is synthesized via a multi-step pathway involving:
- Condensation : Reacting aniline derivatives with thiadiazole precursors under reflux conditions in acetic acid (80–100°C, 3–5 hours) to form the carboxamide linkage .
- Esterification : Introducing the butyl ester group using sodium acetate as a catalyst in anhydrous conditions to minimize hydrolysis .
- Purity Validation :
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction yields when scaling up synthesis under heterogeneous catalytic conditions?
Methodological Answer:
- Parameter Screening :
- Catalyst Selection : Test Pd/C, zeolites, or enzyme-based catalysts to enhance regioselectivity and reduce byproducts.
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reaction kinetics.
- Design of Experiments (DoE) :
- Scale-Up Challenges : Monitor exothermic reactions using inline IR spectroscopy to prevent thermal degradation.
Basic Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression .
- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) or kinases (ATPase activity assays) .
- Antioxidant Potential : Measure radical scavenging (DPPH assay) and total phenolic content (Folin-Ciocalteu method) .
Advanced Pharmacological Data Contradictions
Q. Q4. How to reconcile conflicting IC50_{50}50 values reported in different studies for this compound?
Methodological Answer:
- Source Analysis :
- Assay Variability : Compare protocols for cell line passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours).
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via LC-MS .
- Meta-Analysis :
Environmental Fate & Ecotoxicity
Q. Q5. What methodologies assess the environmental persistence and ecotoxicological risks of this compound?
Methodological Answer:
- Persistence Studies :
- Hydrolysis : Incubate in buffer solutions (pH 4–9) at 25°C; monitor degradation via HPLC-MS/MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using first-order kinetics .
- Ecotoxicity :
- Algal Growth Inhibition : Use Chlorella vulgaris (OECD 201) with EC determination after 72 hours .
- Daphnia Acute Toxicity : 48-hour immobilization assay (OECD 202) .
Theoretical Framework Integration
Q. Q6. How can density functional theory (DFT) guide mechanistic studies of this compound’s reactivity?
Methodological Answer:
- Computational Modeling :
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
